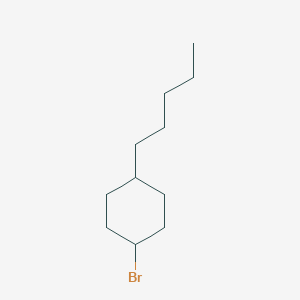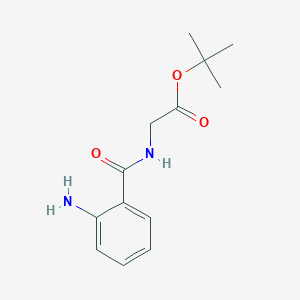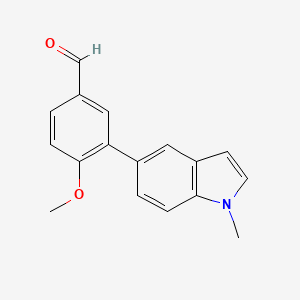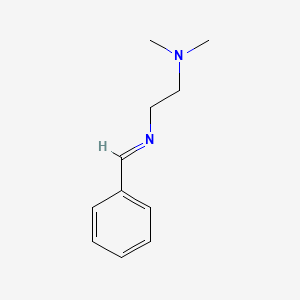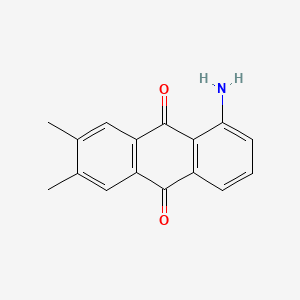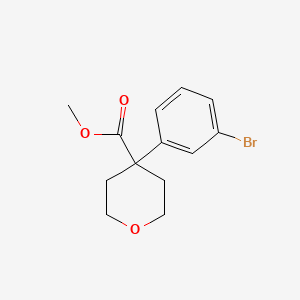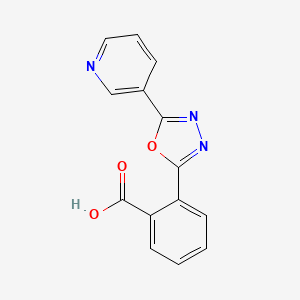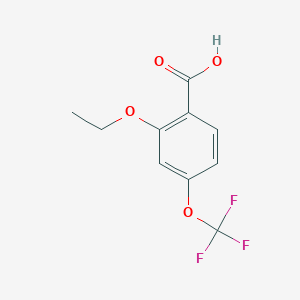
2-ethoxy-4-(trifluoromethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-ethoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and trifluoromethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- typically involves the introduction of ethoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is through the reaction of 2-ethoxybenzoic acid with trifluoromethoxy reagents under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the proper substitution of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-ethoxy-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the functional groups.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or other reduced forms.
Substitution: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and reaction times to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.
科学的研究の応用
2-ethoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It may be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which benzoic acid, 2-ethoxy-4-(trifluoromethoxy)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethoxy and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
類似化合物との比較
Similar Compounds
Benzoic acid, 2-ethoxy-: Lacks the trifluoromethoxy group, which may result in different chemical properties and reactivity.
Benzoic acid, 4-(trifluoromethoxy)-: Lacks the ethoxy group, leading to variations in its applications and interactions.
Benzoic acid, 2-methoxy-4-(trifluoromethoxy)-: Similar structure but with a methoxy group instead of an ethoxy group, affecting its chemical behavior.
Uniqueness
2-ethoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and potential applications. Its combination of functional groups makes it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H9F3O4 |
|---|---|
分子量 |
250.17 g/mol |
IUPAC名 |
2-ethoxy-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-2-16-8-5-6(17-10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) |
InChIキー |
SNOBVHZOAUBXLV-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)OC(F)(F)F)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
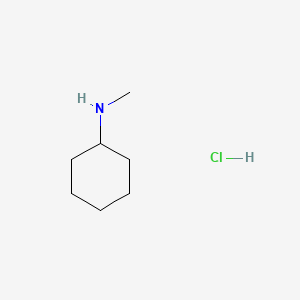
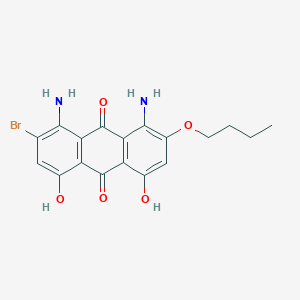
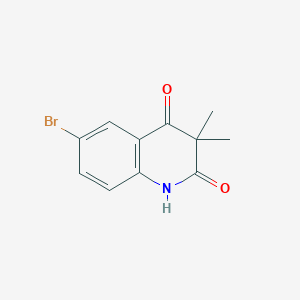
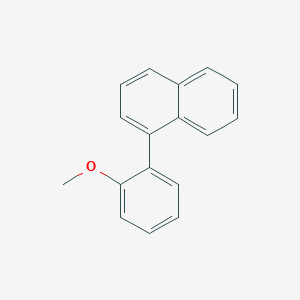
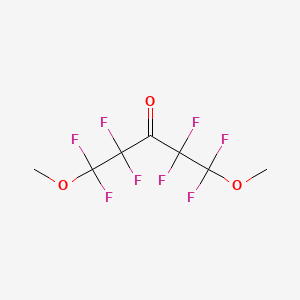
![(1AR,7bS)-methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate](/img/structure/B8709389.png)
![1-{4-[(Propan-2-yl)sulfanyl]phenyl}propan-2-one](/img/structure/B8709397.png)
